molecular formula C18H12Cl2N2O B15080077 2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile CAS No. 302904-31-0

2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile

Cat. No.: B15080077
CAS No.: 302904-31-0
M. Wt: 343.2 g/mol
InChI Key: UTKARTWWCDLKDG-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent purification steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its chlorophenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3-Chlorophenyl)-3-(4-bromophenyl)-3-oxopropyl)malononitrile
  • 2-(1-(3-Chlorophenyl)-3-(4-fluorophenyl)-3-oxopropyl)malononitrile
  • 2-(1-(3-Chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl)malononitrile

Uniqueness

2-(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile is unique due to its specific substitution pattern with chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to its analogs, making it a valuable compound for further research and development.

Properties

CAS No.

302904-31-0

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

InChI

InChI=1S/C18H12Cl2N2O/c19-15-6-4-12(5-7-15)18(23)9-17(14(10-21)11-22)13-2-1-3-16(20)8-13/h1-8,14,17H,9H2

InChI Key

UTKARTWWCDLKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N

Origin of Product

United States

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